3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide is a compound that has garnered significant interest in various fields of research due to its unique chemical structure and properties. This compound features a difluoromethyl group attached to a pyridine ring, which is further connected to a thienyl group through a carboxamide linkage. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents under specific conditions . This process can be achieved through various catalytic and non-catalytic methods, including the use of transition metals and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents such as difluorocarbene precursors or difluoromethyl sulfonium salts . The reaction conditions are optimized to ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and agrochemicals .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can produce a wide range of difluoromethylated derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which can influence its binding affinity to target proteins and enzymes . This interaction can modulate various biological processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the difluoromethyl group but differs in the core structure, which is a pyrazole ring instead of a pyridine ring.
Difluoromethionine: Another compound with a difluoromethyl group, but it is an amino acid derivative.
Uniqueness
3-(Difluoromethyl)-N-3-Thienyl-2-Pyridinecarboxamide is unique due to its specific combination of the difluoromethyl group with the pyridine and thienyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H8F2N2OS |
---|---|
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
3-(difluoromethyl)-N-thiophen-3-ylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H8F2N2OS/c12-10(13)8-2-1-4-14-9(8)11(16)15-7-3-5-17-6-7/h1-6,10H,(H,15,16) |
InChI-Schlüssel |
PZBDBVUTOMOAOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)C(=O)NC2=CSC=C2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.